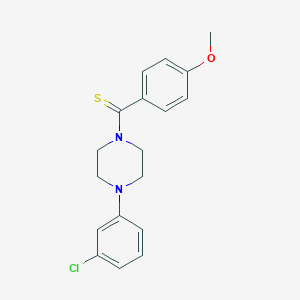

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione

Description

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2OS/c1-22-17-7-5-14(6-8-17)18(23)21-11-9-20(10-12-21)16-4-2-3-15(19)13-16/h2-8,13H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZLWMYZXMVHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333545 | |

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664936 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327074-70-4 | |

| Record name | [4-(3-chlorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Formation of the Ketone Intermediate

The ketone precursor, (4-(3-chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanone, is synthesized via N-acylation of 1-(3-chlorophenyl)piperazine with 4-methoxybenzoyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions, with triethylamine as a base to scavenge HCl.

Reaction Scheme:

Key parameters:

Thionation of the Ketone to Methanethione

The ketone intermediate is converted to the thioketone using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), a well-established thionating agent. The reaction is conducted in toluene or xylene under reflux (110–140°C) for 6–12 hours.

Reaction Scheme:

Optimization Insights:

-

Stoichiometry: 1.5–2.0 equivalents of Lawesson’s reagent ensure complete conversion.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

Alternative Pathways and Modifications

One-Pot Synthesis via Thioamide Intermediate

A modified approach involves the direct coupling of 1-(3-chlorophenyl)piperazine with 4-methoxyphenylthioamide in the presence of phosphorus oxychloride (POCl₃). This method bypasses the ketone intermediate but requires stringent moisture control.

Reaction Conditions:

Microwave-Assisted Thionation

Recent advancements utilize microwave irradiation to accelerate thionation. A mixture of the ketone precursor and Lawesson’s reagent in toluene achieves 90% conversion in 30 minutes at 150°C.

Advantages:

-

Reduced reaction time (30 minutes vs. 12 hours).

Structural and Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals a chair conformation for the piperazine ring and planar aromatic systems. The C=S bond length is ~1.63 Å, consistent with thioketones.

Challenges and Mitigation Strategies

Oxidative Degradation

The thioketone is prone to oxidation under ambient conditions, forming sulfoxides or sulfones.

Solutions:

Byproduct Formation

Excess Lawesson’s reagent may generate phosphorus-containing byproducts .

Mitigation:

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Classical Thionation | 75–85 | 95 | 12 | Moderate |

| Microwave-Assisted | 85–90 | 98 | 0.5 | High |

| One-Pot Synthesis | 60–70 | 90 | 8 | Low |

Key Takeaway: Microwave-assisted thionation offers the best balance of yield, purity, and efficiency.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

The biological activity of (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione has been a subject of investigation, particularly in the context of pharmacology. Compounds containing piperazine rings are often associated with a range of pharmacological effects, including:

- Antidepressant Properties : Similar compounds have shown efficacy in treating depression.

- Antibacterial Activity : Studies have demonstrated promising antibacterial effects against various pathogens.

- Anxiolytic Effects : The compound may exhibit anxiolytic properties similar to other piperazine derivatives.

Biological assays are typically employed to evaluate these activities, often revealing a dose-dependent response that highlights the importance of structure-activity relationships in drug design .

Comparative Analysis of Related Compounds

To better understand the unique profile of This compound , it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trazodone | Contains piperazine ring | Antidepressant properties |

| Clonazepam | Contains sulfur and aromatic rings | Anxiolytic and anticonvulsant effects |

| Chlorpromazine | Contains sulfur and phenolic structures | Antipsychotic properties |

| Sulpiride | Contains amide linkage and phenolic groups | Antidepressant and antipsychotic effects |

These comparisons highlight how variations in functional groups and structural arrangements can lead to diverse biological activities .

Therapeutic Applications

The potential applications of This compound primarily lie within medicinal chemistry. Its interactions with biological targets can be explored through:

- High-throughput Screening Techniques : Assessing activity across various biological targets.

- Enzyme Inhibition Studies : Investigating how the compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

These studies are essential for understanding how this compound interacts with biological systems and could lead to the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogs

Key Structural and Functional Differences

Thioketone vs. Ketone Functional Groups

The thioketone (C=S) group in the target compound and its ethyl-substituted analog introduces distinct electronic and steric properties compared to ketones (C=O) in other analogs . Additionally, sulfur’s larger atomic radius may alter binding interactions with biological targets, such as enzymes or receptors requiring hydrogen-bond acceptors.

Substituent Effects

- 3-Chlorophenyl vs. Ethyl () : The 3-chlorophenyl group in the target compound provides steric bulk and electron-withdrawing effects, which could enhance binding affinity to hydrophobic pockets in target proteins. In contrast, the ethyl group in the analog reduces steric hindrance, possibly improving metabolic stability .

- 4-Nitrophenyl (): The nitro group in the methanone analog introduces strong electron-withdrawing effects, which may increase compound reactivity or modulate redox-sensitive pathways, such as ferroptosis (as suggested by for nitro-containing compounds).

Aromatic Ring Modifications

In contrast, the 4-hydroxy-3-methoxyphenyl group in ’s compound adds a hydrogen-bond donor site, which could enhance solubility or target specificity.

Pharmacological Implications

- Receptor Binding: Piperazine derivatives often target serotonin (5-HT) or dopamine receptors.

- Ferroptosis Induction : highlights nitro-aromatic compounds as ferroptosis inducers. The nitro-substituted analog () may share this activity, whereas the target compound’s thioketone group could modulate redox pathways differently.

Biological Activity

The compound (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione is a derivative of piperazine, a well-known scaffold in medicinal chemistry. This compound has garnered attention due to its potential biological activities, particularly in neuroprotection and anti-cancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H18ClN2OS

- Molecular Weight : 318.85 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Purity | 95% |

Neuroprotective Effects

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant neuroprotective effects. For instance, a related compound demonstrated potent anti-ischaemic activity in vivo, significantly prolonging survival times in mice subjected to acute cerebral ischaemia . The mechanism of action is believed to involve modulation of neurotransmitter systems and protection against oxidative stress.

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Research indicates that piperazine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. A related study found that certain piperazine derivatives displayed potent cytotoxicity against leukemia cell lines, with IC50 values lower than those of established chemotherapeutics like colchicine .

Case Studies and Research Findings

-

Neuroprotective Activity :

- In a study involving bilateral common carotid artery occlusion in mice, the compound was shown to significantly reduce mortality rates and improve survival times compared to control groups. The results suggest that the compound may exert its effects by enhancing cerebral blood flow and reducing neuronal apoptosis .

-

Antitumor Activity :

- A series of synthesized piperazine derivatives, including those similar to this compound, were tested for their ability to inhibit tubulin polymerization. Compounds showed varied degrees of inhibition, with some exhibiting IC50 values as low as 0.05 μM, indicating strong potential for further development as anticancer agents .

Mechanistic Insights

The biological activities of the compound are likely mediated through various mechanisms:

- Neuroprotection : The modulation of neurotransmitter release and reduction of oxidative stress markers.

- Anticancer Activity : Inhibition of microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for (4-(3-Chlorophenyl)piperazin-1-yl)(4-methoxyphenyl)methanethione, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and substituted arylthiones. Key steps include:

- Intermediate preparation : React 3-chlorophenylpiperazine with thiocarbonyl precursors (e.g., CS₂ or thiophosgene) under inert conditions.

- Coupling : Introduce the 4-methoxyphenyl moiety via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, depending on the reactivity of the thione group.

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling) to maximize yield. Monitor progress using TLC or HPLC .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze ¹H/¹³C NMR for piperazine ring proton environments (δ 2.5–3.5 ppm) and methoxyphenyl signals (δ 3.8 ppm for OCH₃).

- X-ray crystallography : Resolve the thione (C=S) bond length (~1.61 Å) and dihedral angles between aromatic rings to confirm stereoelectronic effects .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₁₈ClN₂OS: 345.08) .

Q. What factors influence the compound’s stability during storage and experimental use?

Methodological Answer: Stability depends on:

- Environmental conditions : Store at –20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the thione group.

- pH sensitivity : Avoid strongly acidic/basic conditions (pH <4 or >10) to prevent hydrolysis of the piperazine ring .

- Light exposure : Protect from UV light to minimize photodegradation of the methoxyphenyl group .

Advanced Research Questions

Q. How can contradictory data in receptor-binding assays involving this compound be resolved?

Methodological Answer: Contradictions may arise from assay-specific variables:

- Orthogonal assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional assays (e.g., cAMP accumulation for GPCR activity).

- Receptor subtype selectivity : Test against related receptors (e.g., 5-HT₁A vs. D₂) to rule off-target effects.

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Reference structurally similar compounds (e.g., 4-(4-Hydroxyphenyl)piperazine derivatives) for cross-validation .

Q. What computational and experimental approaches are suitable for studying its environmental fate and ecotoxicology?

Methodological Answer:

- Computational modeling : Use QSAR tools to predict logP (lipophilicity) and biodegradation pathways.

- Experimental degradation : Expose to simulated sunlight (Xe lamp) and analyze metabolites via LC-MS. For ecotoxicity, conduct Daphnia magna assays at 0.1–10 µM concentrations to assess acute toxicity .

Q. How can structure-activity relationships (SAR) be elucidated for derivatives of this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogens (e.g., F, Br) or electron-donating groups (e.g., -OCH₃, -NH₂) on the phenyl rings.

- Biological testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). Tabulate results:

| Substituent Position | Group | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 3-Chlorophenyl | Cl | 12.3 | 8.5 |

| 4-Methoxyphenyl | OCH₃ | 9.8 | 12.2 |

Q. What strategies mitigate synthetic challenges in scaling up this compound for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.